molecular formula C32H28N6S2 B11485467 2,2'-{(1E,2E)-hydrazine-1,2-diylidenebis[(E)-phenylmethylylidene]}bis(4,6-dimethylthieno[2,3-b]pyridin-3-amine)

2,2'-{(1E,2E)-hydrazine-1,2-diylidenebis[(E)-phenylmethylylidene]}bis(4,6-dimethylthieno[2,3-b]pyridin-3-amine)

Cat. No.: B11485467
M. Wt: 560.7 g/mol
InChI Key: CDVXADBRIBMMHH-RIGUPBQNSA-N
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Description

2-[(E)-(2E)-2-({3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL}(PHENYL)METHYLIDENE)HYDRAZIN-1-YLIDENEMETHYL]-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE is a complex organic compound that belongs to the class of thienopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(2E)-2-({3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL}(PHENYL)METHYLIDENE)HYDRAZIN-1-YLIDENEMETHYL]-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step organic reactions. The starting materials often include substituted thienopyridines and hydrazine derivatives. The reaction conditions may involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield hydrazine derivatives.

Scientific Research Applications

2-[(E)-(2E)-2-({3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL}(PHENYL)METHYLIDENE)HYDRAZIN-1-YLIDENE

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridine derivatives: Known for their diverse biological activities.

    Hydrazone derivatives: Studied for their potential therapeutic effects.

Uniqueness

The uniqueness of 2-[(E)-(2E)-2-({3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL}(PHENYL)METHYLIDENE)HYDRAZIN-1-YLIDENEMETHYL]-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE lies in its specific structure, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C32H28N6S2

Molecular Weight

560.7 g/mol

IUPAC Name

2-[(E)-N-[(E)-[(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-phenylmethylidene]amino]-C-phenylcarbonimidoyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C32H28N6S2/c1-17-15-19(3)35-31-23(17)25(33)29(39-31)27(21-11-7-5-8-12-21)37-38-28(22-13-9-6-10-14-22)30-26(34)24-18(2)16-20(4)36-32(24)40-30/h5-16H,33-34H2,1-4H3/b37-27+,38-28+

InChI Key

CDVXADBRIBMMHH-RIGUPBQNSA-N

Isomeric SMILES

CC1=CC(=NC2=C1C(=C(S2)/C(=N/N=C(/C3=C(C4=C(S3)N=C(C=C4C)C)N)\C5=CC=CC=C5)/C6=CC=CC=C6)N)C

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=NN=C(C3=CC=CC=C3)C4=C(C5=C(S4)N=C(C=C5C)C)N)C6=CC=CC=C6)N)C

Origin of Product

United States

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